molecular formula C6H6O3 B014891 isolevoglucosenone CAS No. 307991-08-8

isolevoglucosenone

Cat. No.: B014891
CAS No.: 307991-08-8
M. Wt: 126.11 g/mol
InChI Key: LCOGJKFAVXDKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dioxabicyclo[321]oct-3-en-2-one is a bicyclic organic compound with the molecular formula C6H6O3 It is known for its unique structure, which includes a bicyclic ring system with oxygen atoms incorporated into the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) with appropriate reagents to form the bicyclic structure. The reaction typically proceeds through multiple steps, including cyclization and oxidation reactions .

Industrial Production Methods

Industrial production of 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one often involves the use of biomass-derived chemicals such as levoglucosenone. Levoglucosenone can be obtained from the pyrolysis of cellulose and subsequently converted into 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one through a series of chemical transformations .

Chemical Reactions Analysis

Types of Reactions

6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and biological pathways.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its reactivity and ability to form stable complexes.

    Industry: It is used in the production of polymers and other materials due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one involves its ability to undergo various chemical transformations. The compound can interact with molecular targets through its reactive sites, particularly the oxygen atoms in the bicyclic ring system. These interactions can lead to the formation of stable complexes or the initiation of further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one is unique due to its specific bicyclic structure and the presence of oxygen atoms within the rings. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .

Properties

CAS No.

307991-08-8

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

6,8-dioxabicyclo[3.2.1]oct-3-en-2-one

InChI

InChI=1S/C6H6O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,5-6H,3H2

InChI Key

LCOGJKFAVXDKBI-UHFFFAOYSA-N

SMILES

C1C2C(=O)C=CC(O1)O2

Canonical SMILES

C1C2C(=O)C=CC(O1)O2

Origin of Product

United States

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